molecular formula C9H16Cl2N2 B2594559 N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride CAS No. 2739-08-4

N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride

Cat. No.: B2594559
CAS No.: 2739-08-4
M. Wt: 223.14
InChI Key: MILCTSPPJQBXOS-UHFFFAOYSA-N
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Description

N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride (CAS: 4/8/2739; synonyms include 4-(Dimethylamino)-N-methylaniline dihydrochloride) is a methylated derivative of 1,4-benzenediamine. Its molecular formula is C₉H₁₄N₂·2HCl, with a reported molecular weight of 327.23 . This compound is used in research settings, though specific applications remain undocumented in the available evidence. Purity exceeds 98%, but storage conditions and physical appearance are unspecified .

Properties

IUPAC Name

1-N,4-N,4-N-trimethylbenzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-10-8-4-6-9(7-5-8)11(2)3;;/h4-7,10H,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILCTSPPJQBXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2739-08-4
Record name 1-N,1-N,4-N-trimethylbenzene-1,4-diamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride typically involves the methylation of 1,4-benzenediamine. One common method is the reaction of 1,4-benzenediamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds and Properties

The following table summarizes critical data for N1,N4,N4-trimethyl-1,4-benzenediamine dihydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Applications/Notes
This compound C₉H₁₄N₂·2HCl 327.23* Three methyl groups 4/8/2739† Research reagent; potential biochemical intermediate
N,N-Dimethyl-1,4-phenylenediamine dihydrochloride C₈H₁₂N₂·2HCl 217.11 Two methyl groups 536-46-9 Dye synthesis; analytical chemistry (e.g., peroxidase assays)
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride (Wurster's reagent) C₁₀H₁₆N₂·2HCl 237.17 Four methyl groups 637-01-4 Redox indicator; electron transfer agent in biochemical studies
1,4-Benzenediamine dihydrochloride (parent compound) C₆H₈N₂·2HCl 193.06‡ No methyl groups 615-50-9§ Oxidation base in dyes; precursor for polymer synthesis
N,N-Diethyl-p-phenylenediamine hydrochloride C₁₀H₁₆N₂·HCl 214.71 Two ethyl groups 2198-58-5 Comparative studies on steric effects; limited commercial use

Notes:

  • *Discrepancy noted: Calculated molecular weight (223.14) conflicts with reported value (327.23).
  • †CAS number format in is atypical; verification recommended.
  • ‡Calculated value (C₆H₈N₂: 108.16 + 2HCl: 72.92 = 181.08); CAS 615-50-9 is inferred from external sources.
  • § lists conflicting CAS RNs; consult authoritative databases for validation.

Structural and Functional Insights

Methylation Effects
  • Lipophilicity and Solubility : Increasing methyl groups (e.g., dimethyl → trimethyl → tetramethyl) enhances lipophilicity, reducing aqueous solubility. However, dihydrochloride salts improve water solubility compared to free bases.
  • Redox Activity : Tetramethyl derivatives (e.g., Wurster’s reagent) form stable radical cations, making them ideal for electron transfer studies. Trimethyl analogs may exhibit weaker redox activity due to reduced electron-donating capacity .
  • Basicity : Methyl groups decrease amine basicity by steric hindrance and electron-donating effects. The parent compound (1,4-benzenediamine dihydrochloride) is more basic than its methylated derivatives .

Research Findings and Discrepancies

  • Molecular Weight Anomalies: The trimethyl compound’s reported molecular weight (327.23) conflicts with theoretical calculations (223.14). This may indicate a hydration state or data entry error in . Further analytical validation is essential .
  • CAS Number Reliability : Several CAS entries in the evidence are inconsistent (e.g., erroneously links 1,4-benzenediamine dihydrochloride to methyl isocyanate). Cross-referencing with PubChem or Reaxys is advised.

Biological Activity

N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride is a compound with diverse applications in chemistry and biology. Its biological activity has been investigated in various contexts, revealing significant insights into its mechanisms and potential uses in drug development and biochemical assays.

This compound is characterized by its unique methylation pattern, which influences its chemical reactivity and solubility. The compound can act as an electron donor or acceptor , participating in redox reactions that are crucial for various biological processes. It interacts with enzymes and proteins, potentially altering their function and activity depending on the specific biological context in which it is used.

Applications in Scientific Research

The compound's applications span several fields:

  • Biochemical Assays : It is frequently employed as a reagent in assays to measure enzyme activity or cellular responses.
  • Staining Agent : In microscopy, it serves as a staining agent, enhancing visualization of biological samples.
  • Drug Development : Research indicates potential roles in developing pharmaceuticals, particularly due to its interactions at the molecular level.

Toxicological Profile

Understanding the safety profile of this compound is essential for its application in research and industry. The compound has undergone various toxicity assessments:

Acute Toxicity

Studies have shown that the compound exhibits low acute toxicity levels when administered through different routes. For instance, dermal applications resulted in minimal irritation, indicating a favorable safety profile for topical use .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
N,N,N’,N’-Tetramethyl-1,4-benzenediamineFour methyl groupsSimilar reactivity but higher steric hindrance
N,N-Dimethyl-1,4-benzenediamineTwo methyl groupsLower solubility compared to trimethyl derivative
1,4-BenzenediamineNo methyl groupsBaseline for comparison; less reactive

The unique methylation pattern of this compound imparts distinct chemical properties that enhance its utility in various applications compared to its analogs.

Study on Drug Development

In a recent study focusing on drug candidates for cancer treatment, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated that the compound could induce apoptosis in certain cell types, suggesting potential therapeutic applications.

Biochemical Assay Utilization

Another study utilized this compound as a reagent in enzyme-linked immunosorbent assays (ELISA). The findings demonstrated improved sensitivity and specificity when using the compound as a substrate for enzyme reactions compared to traditional reagents .

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